molecular formula C30H58N4O12 B8106256 Azide-PEG9-amido-C4-Boc

Azide-PEG9-amido-C4-Boc

Cat. No.: B8106256
M. Wt: 666.8 g/mol
InChI Key: MROUPDBSTXCBAS-UHFFFAOYSA-N
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Description

This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG9-amido-C4-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:

    Azidation: The incorporation of azide groups into the PEG chains.

    Amidation: The formation of amide bonds to link the PEG chains with other functional groups.

    Boc Protection: The addition of a tert-butyl (Boc) protecting group to stabilize the compound during synthesis

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large-scale introduction of PEG chains.

    Automated Azidation: Use of automated systems to incorporate azide groups efficiently.

    Continuous Amidation: Continuous flow reactors for amide bond formation.

    Boc Protection: Large-scale addition of Boc protecting groups

Chemical Reactions Analysis

Types of Reactions

Azide-PEG9-amido-C4-Boc undergoes several types of chemical reactions, including:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of triazoles by reacting azides with alkynes in the presence of copper catalysts.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of azides with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions

    CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts.

    SPAAC: Strained alkynes like DBCO or BCN are used without the need for additional catalysts.

Major Products

The major products formed from these reactions are triazoles, which are important in various chemical and biological applications .

Scientific Research Applications

Azide-PEG9-amido-C4-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in bioconjugation techniques to attach biomolecules for imaging and therapeutic purposes.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

Azide-PEG9-amido-C4-Boc exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups to form triazoles, which can then be used to link various molecules. This mechanism is particularly useful in the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein through the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

    Azide-PEG4-amido-C4-Boc: A shorter PEG chain variant used in similar applications.

    Azide-PEG12-amido-C4-Boc: A longer PEG chain variant offering different solubility and stability properties.

    Alkyne-PEG9-amido-C4-Boc: Contains an alkyne group instead of an azide group, used in complementary click chemistry reactions

Uniqueness

Azide-PEG9-amido-C4-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its azide group allows for versatile click chemistry applications, making it a valuable tool in the synthesis of complex molecules like PROTACs .

Properties

IUPAC Name

tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N4O12/c1-30(2,3)46-29(36)7-5-4-6-28(35)32-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-33-34-31/h4-27H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROUPDBSTXCBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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